A Technical Guide to Boc-N-Me-Allo-Ile-OH: Properties, Synthesis, and Application in Peptide Chemistry
A Technical Guide to Boc-N-Me-Allo-Ile-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-L-allo-isoleucine (Boc-N-Me-Allo-Ile-OH), a specialized amino acid derivative crucial for the synthesis of advanced peptides and peptidomimetics. We delve into its core chemical properties, explore the strategic importance of N-methylation and the allo-stereoisomer in peptide drug design, and present generalized protocols for its synthesis and incorporation into peptide sequences. This document serves as an in-depth resource for researchers leveraging this unique building block to enhance the therapeutic potential of peptide-based compounds.
Introduction: The Strategic Advantage of N-Methylated and Diastereomeric Amino Acids
The pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles has led to a growing interest in non-canonical amino acid building blocks. Among these, N-methylated amino acids have emerged as a powerful tool for medicinal chemists. The introduction of a methyl group on the amide nitrogen atom of the peptide backbone imparts several desirable properties, including increased resistance to enzymatic degradation, enhanced membrane permeability, and the ability to modulate peptide conformation.[1][2] This modification can significantly improve the oral bioavailability and in vivo stability of peptide drugs.[3][4]
Furthermore, the stereochemistry of amino acid side chains plays a pivotal role in defining the three-dimensional structure and biological activity of peptides. Boc-N-Me-Allo-Ile-OH features the "allo" diastereomer of isoleucine, which possesses a different spatial arrangement of its side-chain substituents compared to the proteinogenic L-isoleucine.[5] This subtle change in stereochemistry can induce unique conformational constraints, leading to peptides with altered receptor binding affinities and specificities.[6] The combination of N-methylation and the allo-stereoisomer makes Boc-N-Me-Allo-Ile-OH a valuable reagent for fine-tuning the pharmacological properties of peptide drug candidates.[]
Core Chemical Properties of Boc-N-Me-Allo-Ile-OH
Boc-N-Me-Allo-Ile-OH is a white to off-white solid at room temperature. Its chemical structure consists of an allo-isoleucine core, N-methylated at the alpha-amino group, which is in turn protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value | Reference |
| CAS Number | 136092-80-3 | [8][9] |
| Molecular Formula | C12H23NO4 | [9] |
| Molecular Weight | 245.32 g/mol | [9][10][11] |
| Appearance | White to off-white solid | [12] |
| Purity | Typically ≥97.0% | [9] |
| Solubility | Soluble in some organic solvents like dimethyl sulfoxide (DMSO) and methanol; insoluble in water. | [12] |
Synthesis and Characterization
General Synthetic Approach
The synthesis of Boc-N-Me-Allo-Ile-OH is typically achieved through the N-methylation of the parent Boc-protected amino acid, Boc-L-allo-isoleucine. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the N-H bond of the Boc-protected amine, followed by alkylation with an electrophilic methyl source, such as methyl iodide (MeI).[13][14]
Reaction Scheme:
Caption: General synthesis of Boc-N-Me-Allo-Ile-OH.
Experimental Protocol (General)
-
Dissolution: Dissolve Boc-L-allo-isoleucine in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. The reaction mixture is typically stirred at this temperature for a period to ensure complete deprotonation.
-
Methylation: Add methyl iodide (MeI) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with water. Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Boc-N-Me-Allo-Ile-OH.
Characterization
The structural integrity and stereochemical purity of the synthesized Boc-N-Me-Allo-Ile-OH should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the presence of the N-methyl group and the overall structure of the molecule. A key feature in the 1H NMR spectrum is the singlet corresponding to the N-methyl protons. Importantly, NMR can be used to differentiate between the allo- and isoleucine diastereomers by analyzing the chemical shifts and coupling constants of the α- and β-protons.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl groups of the carboxylic acid and the Boc protecting group.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the final product.
Application in Peptide Synthesis
Boc-N-Me-Allo-Ile-OH is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[12][16] The Boc protecting group is stable under the basic conditions often used for peptide coupling but can be readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), which is a hallmark of the Boc/Bzl protection strategy in SPPS.[][18]
Boc Deprotection
The removal of the Boc group is a critical step in peptide synthesis. This is typically achieved by treating the peptide-resin with a solution of TFA in a suitable solvent like dichloromethane (DCM).[18]
Caption: Mechanism of Boc deprotection with TFA.
Peptide Coupling
The coupling of N-methylated amino acids can be sterically hindered, often requiring more potent coupling reagents and optimized reaction conditions to achieve high yields.[4] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) are commonly employed.[4]
Generalized Coupling Protocol in SPPS:
-
Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Activation: In a separate vessel, dissolve Boc-N-Me-Allo-Ile-OH (typically 3-4 equivalents relative to the resin substitution) in DMF or NMP. Add the coupling reagent (e.g., HATU, 3-4 equivalents) and a base (e.g., DIEA, 6-8 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours).
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). For N-methylated amino acids, the bromophenol blue test is often used.[4]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Conclusion
Boc-N-Me-Allo-Ile-OH is a highly specialized and valuable building block for the synthesis of complex and therapeutically relevant peptides. The strategic incorporation of N-methylation and the allo-stereoisomer offers a powerful approach to modulate the conformational and pharmacokinetic properties of peptide drug candidates. This guide provides a foundational understanding of the chemical properties, synthesis, and application of Boc-N-Me-Allo-Ile-OH, empowering researchers to effectively utilize this unique reagent in their drug discovery and development endeavors.
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